Sertindole
Overview
Description
Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It was developed by the Danish pharmaceutical company Lundbeck and marketed under license by Abbott Labs. This compound is classified chemically as a phenylindole derivative and has activity at dopamine and serotonin receptors in the brain .
Mechanism of Action
Target of Action
Sertindole, an atypical antipsychotic drug, primarily targets dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are crucial in the regulation of mood, cognition, and behavior .
Mode of Action
This compound interacts with its targets by acting as an antagonist. It binds to these receptors and inhibits their activity . Preclinical studies suggest that this compound acts preferentially on limbic and cortical dopaminergic neurons . Clinical trials have confirmed that this compound is effective at a low dopamine D2 occupancy level .
Biochemical Pathways
The inhibition of dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors by this compound affects several biochemical pathways. These pathways are involved in the regulation of mood, cognition, and behavior
Pharmacokinetics
This compound exhibits a bioavailability of 75% . It is metabolized in the liver, primarily via cytochrome P450 isoenzymes CYP2D6 and CYP3A4 . The mean terminal half-life of this compound is about 3 days . This compound is excreted via the feces (the majority), and the kidneys (4% metabolites; 1% unchanged) . These properties influence the bioavailability of this compound and its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . This inhibition can lead to changes in neuronal activity, particularly in limbic and cortical dopaminergic neurons . These changes can result in improvements in the symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s genetic makeup, such as variations in the genes encoding the cytochrome P450 enzymes that metabolize this compound . Other factors can include the patient’s overall health status, co-administration of other medications, and lifestyle factors such as diet and exercise.
Biochemical Analysis
Biochemical Properties
Sertindole: This compound has affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . Preclinical studies suggest that acts preferentially on limbic and cortical dopaminergic neurons .
Cellular Effects
This compound is effective in the treatment of neuroleptic-responsive schizophrenia . It improves negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia .
Molecular Mechanism
The fundamental mechanism of This compound action is considered to be selective inhibition of dopamine D2 receptors in the mesolimbic system (ventral tegmental area) versus the nigrostriatum, together with inhibition of CNS serotonin 5-HT2 receptors and α1-adrenoceptors .
Temporal Effects in Laboratory Settings
This compound: This compound is slowly absorbed after oral administration with a time to the maximum plasma concentration of approximately 10 hours . The oral bioavailability of is approximately 75% .
Dosage Effects in Animal Models
This compound had beneficial effects on cognitive functioning in animal models
Metabolic Pathways
This compound undergoes extensive hepatic metabolism by cytochrome P450 isoenzymes CYP 2D6 and CYP 3A4 . It is almost completely eliminated in the faeces .
Preparation Methods
The synthesis of sertindole involves several steps. Initially, 5-chloro-indole is reacted with 4-fluoro-bromobenzene in toluene to afford an intermediate compound via the Ullmann arylation. This intermediate is then condensed with 4-piperidone monohydrate hydrochloride under refluxing conditions. The resulting compound undergoes hydrogenation reduction using platinum oxide as the catalyst. Finally, the product is reacted with 1-(2-chloroethyl)-2-imidazolidinone to yield this compound .
Industrial production methods have optimized this process by using alkylimidazolium-based ionic liquids as solvents for N-alkylation, which improves yield and reproducibility .
Chemical Reactions Analysis
Sertindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Hydrogenation reduction is a key step in its synthesis, using platinum oxide as a catalyst.
Substitution: The Ullmann arylation reaction is a substitution reaction where 5-chloro-indole reacts with 4-fluoro-bromobenzene.
Common reagents used in these reactions include toluene, platinum oxide, and 1-(2-chloroethyl)-2-imidazolidinone. The major product formed from these reactions is this compound itself .
Scientific Research Applications
Sertindole has a broad range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and optimization of phenylindole derivatives.
Medicine: Beyond its primary use in treating schizophrenia, this compound has shown potential in cancer research.
Comparison with Similar Compounds
Sertindole is often compared with other atypical antipsychotics such as haloperidol, risperidone, and quetiapine. While it shares similar mechanisms of action, this compound is unique in its high selectivity for dopaminergic neurons in the mesolimbic system, which may contribute to its efficacy in treating both positive and negative symptoms of schizophrenia . Other similar compounds include ziprasidone, chlorpromazine, asenapine, lurasidone, and iloperidone .
Properties
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLJWGUPQBVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048967 | |
Record name | Sertindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.63e-03 g/L | |
Record name | Sertindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level. | |
Record name | Sertindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106516-24-9 | |
Record name | Sertindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106516-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertindole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106516249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERTINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVV4Z879SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sertindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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